

HPLC method for Lenvatinib impurity 8 analysis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Lenvatinib impurity 8

Cat. No.: B1436085

[Get Quote](#)

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **Lenvatinib Impurity 8**

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the separation and quantification of **Lenvatinib Impurity 8** from the active pharmaceutical ingredient (API), Lenvatinib, using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering in-depth rationale for methodological choices and a complete validation framework based on International Council for Harmonisation (ICH) guidelines.

Introduction: The Criticality of Impurity Profiling for Lenvatinib

Lenvatinib, marketed as Lenvima®, is a potent multi-kinase inhibitor used in the treatment of various aggressive cancers, including thyroid, renal, and hepatocellular carcinomas.[1][2] Its mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF) receptors and other receptor tyrosine kinases involved in tumorigenesis and angiogenesis.[2]

The chemical synthesis and storage of Lenvatinib mesylate can lead to the formation of related substances or impurities. Regulatory bodies worldwide, guided by standards such as the ICH Q3A(R2) guidelines, mandate the identification and control of impurities in new drug

substances to ensure patient safety and product efficacy. Impurities, even at trace levels, can impact the drug's safety profile or reduce its therapeutic effectiveness.

This application note focuses specifically on **Lenvatinib Impurity 8**, chemically identified as 4-Chloro-7-methoxyquinoline-6-carboxamide.[3] This compound is a key process-related impurity or potential degradant that must be monitored. The development of a robust, specific, and validated analytical method is therefore not merely a procedural requirement but a cornerstone of ensuring the quality and safety of Lenvatinib.

Methodological Rationale: A Scientist's Perspective

The selection of an analytical method is a deliberate process guided by the physicochemical properties of the analyte and the impurity. A successful separation hinges on exploiting the differences between these molecules.

2.1. The Choice of Reverse-Phase Chromatography

Lenvatinib is a relatively complex molecule with both hydrophobic (aromatic rings) and hydrophilic (amide, ether) functionalities. Impurity 8 is a smaller, less substituted precursor or fragment of the main Lenvatinib structure.[3] This inherent difference in their overall polarity makes Reverse-Phase HPLC (RP-HPLC) the ideal separation mode. A non-polar stationary phase (like C18) will interact differently with the API and the impurity, allowing for their differential retention and elution when a polar mobile phase is used.

2.2. Gradient Elution: The Key to Resolution and Efficiency

While an isocratic method (constant mobile phase composition) can be simpler, it often fails to provide adequate separation for a main component and its trace-level impurities within a reasonable timeframe. A gradient elution strategy was chosen for this method. By systematically increasing the proportion of the organic solvent (Mobile Phase B) over the course of the analysis, we can effectively elute both the earlier, more polar impurities and the later, more retained Lenvatinib peak with optimal sharpness and resolution. This approach is superior for separating components with varying polarities and is crucial for a stability-indicating method where various unknown degradants might appear.[4]

2.3. Detector Selection: The Power of Photodiode Array (PDA)

Both Lenvatinib and Impurity 8 contain chromophoric quinoline ring systems, making them suitable for UV detection. Several reported methods utilize wavelengths between 240 nm and 310 nm.^{[5][6][7]} A Photodiode Array (PDA) detector is specified in this protocol. Unlike a standard UV detector, a PDA captures the entire UV-Vis spectrum for each point in the chromatogram. This provides two significant advantages:

- **Optimal Wavelength Selection:** It allows for the selection of the most sensitive wavelength for all components post-analysis.
- **Peak Purity Analysis:** It enables the assessment of peak purity, which is a critical requirement for a validation-ready method, ensuring that a single chromatographic peak corresponds to a single component.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, where adherence to the specified steps ensures reproducible and reliable results.

3.1. Instrumentation and Reagents

- **Instrumentation:**
 - HPLC System equipped with a binary or quaternary gradient pump, degasser, autosampler, and a column thermostat.
 - Photodiode Array (PDA) Detector.
 - Chromatography Data System (CDS) for data acquisition and processing (e.g., Empower™, Chromeleon™).
- **Chemicals and Reagents:**
 - Lenvatinib Mesylate Reference Standard (CRS)
 - **Lenvatinib Impurity 8** Reference Standard
 - Acetonitrile (HPLC Grade)

- Methanol (HPLC Grade)
- Potassium Phosphate Monobasic (KH₂PO₄) (Analytical Grade)
- Ortho-phosphoric Acid (Analytical Grade)
- Water (HPLC or Milli-Q grade)

3.2. Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

Parameter	Recommended Setting	Rationale
Column	Waters XBridge C18, 4.6 x 150 mm, 3.5 μ m	C18 chemistry provides excellent retention for Lenvatinib. The specified column offers good peak shape and durability across a range of pH values.
Mobile Phase A	0.01M KH_2PO_4 buffer, pH adjusted to 3.2 with H_3PO_4	A buffered aqueous phase controls the ionization state of the analytes, leading to consistent retention times and improved peak symmetry.[6]
Mobile Phase B	Acetonitrile	A common, effective organic modifier providing good separation efficiency and low UV cutoff.
Gradient Program	Time (min)	% Mobile Phase B
0.0	30	
15.0	70	
20.0	70	
22.0	30	
25.0	30	
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature	30 $^{\circ}\text{C}$	Maintaining a constant temperature ensures retention time reproducibility.
Detection	PDA Detector, Wavelength: 246 nm	This wavelength provides a good response for both

Lenvatinib and its related impurities.[6]

Injection Volume

10 μ L

A suitable volume to achieve good sensitivity without overloading the column.

Run Time

25 minutes

Sufficient time to elute the main component and any late-eluting impurities, followed by column re-equilibration.

3.3. Preparation of Solutions

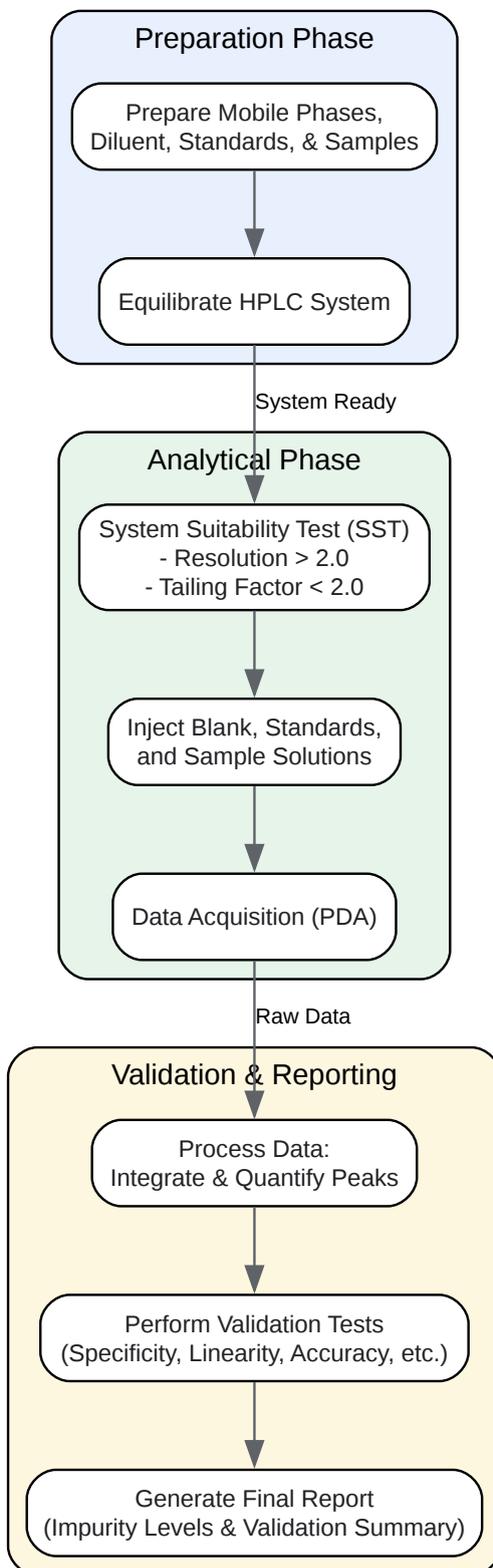
- Mobile Phase A (Buffer Preparation): Dissolve 1.36 g of KH_2PO_4 in 1000 mL of HPLC grade water. Adjust the pH to 3.2 using diluted ortho-phosphoric acid. Filter through a 0.45 μm nylon filter before use.
- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
- Standard Stock Solution (Lenvatinib): Accurately weigh about 25 mg of Lenvatinib Mesylate CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 500 $\mu\text{g}/\text{mL}$.
- Impurity 8 Stock Solution: Accurately weigh about 5 mg of **Lenvatinib Impurity 8** CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 50 $\mu\text{g}/\text{mL}$.
- System Suitability Solution (Spiked Standard): Transfer 1.0 mL of the Lenvatinib Standard Stock Solution and 1.0 mL of the Impurity 8 Stock Solution into a 10 mL volumetric flask. Dilute to volume with the diluent. This solution contains Lenvatinib (~50 $\mu\text{g}/\text{mL}$) and Impurity 8 (~5 $\mu\text{g}/\text{mL}$).
- Sample Solution: Accurately weigh about 25 mg of the Lenvatinib API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a target concentration of approximately 500 $\mu\text{g}/\text{mL}$.

Method Validation Protocol: Ensuring Trustworthiness

The reliability of this method must be demonstrated through a rigorous validation process as prescribed by ICH Q2(R2) guidelines.[8][9][10] The objective is to prove the method is suitable for its intended purpose.[11]

4.1. Visual Workflow for HPLC Analysis

The following diagram outlines the logical flow of the analytical and validation process.



[Click to download full resolution via product page](#)

Caption: Workflow for **Lenvatinib Impurity 8** Analysis and Method Validation.

4.2. Validation Parameters and Acceptance Criteria

Validation Parameter	Purpose	Experimental Approach & Acceptance Criteria
Specificity	To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).[12]	Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic).[13][14] The peak for Impurity 8 must be free from interference from the Lenvatinib peak and any generated degradation products. Peak purity analysis via PDA must pass.
Linearity	To show a direct proportional relationship between concentration and detector response.[12]	Prepare at least five concentrations of Impurity 8, typically from LOQ to 150% of the specification level. Acceptance Criteria: Correlation coefficient (r^2) \geq 0.999.
Accuracy	To demonstrate the closeness of the test results to the true value.[12]	Perform a recovery study by spiking the Lenvatinib API with Impurity 8 at three levels (e.g., 50%, 100%, 150% of the spec limit) in triplicate. Acceptance Criteria: Mean recovery should be within 90.0% to 110.0%.
Precision	To assess the degree of scatter between a series of measurements.	Repeatability (Intra-day): Analyze six replicate preparations of a spiked sample. Acceptance Criteria: Relative Standard Deviation (RSD) \leq 5.0%. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. Acceptance

Criteria: Overall RSD for both sets of data should be $\leq 10.0\%$.[\[11\]](#)

Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Determine based on signal-to-noise ratio (typically $S/N \geq 10$) or from the linearity curve. The LOQ must be verified for precision and accuracy.
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.	Determine based on signal-to-noise ratio (typically $S/N \geq 3$) or from the linearity curve.
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. [12]	Introduce small changes to flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase pH (± 0.2 units). Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected.
System Suitability	To ensure the chromatographic system is adequate for the intended analysis.	Inject the System Suitability Solution five times before starting the analysis. Acceptance Criteria: RSD of peak area $\leq 5.0\%$; Resolution between Lenvatinib and Impurity 8 ≥ 2.0 ; Tailing factor for both peaks ≤ 2.0 .

Conclusion

The RP-HPLC method detailed in this application note provides a robust, specific, and reliable system for the quantitative determination of **Lenvatinib Impurity 8**. The use of gradient elution with a C18 column and PDA detection ensures excellent separation and peak purity verification. By adhering to the comprehensive protocol and the structured validation framework

rooted in ICH guidelines, analytical laboratories can confidently implement this method for routine quality control, stability studies, and regulatory submissions, ultimately safeguarding the quality of Lenvatinib API.

References

- CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents.
- Lenvatinib-impurities - Pharmaffiliates. Available from: [\[Link\]](#)
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [\[Link\]](#)
- Riyazuddin, et al. (2016). Method Development and Validation of Lenvatinib Drug by RP-HPLC in Pharmaceutical Drug Dosage Form. Indo American Journal of Pharmaceutical Sciences, 3(10). Available from: [\[Link\]](#)
- **Lenvatinib Impurity 8** | 417721-36-9 - SynZeal. Available from: [\[Link\]](#)
- Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry | Request PDF. ResearchGate. Available from: [\[Link\]](#)
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022). Available from: [\[Link\]](#)
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Available from: [\[Link\]](#)
- Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical D. Available from: [\[Link\]](#)
- Method development and validation of lenvatinib by HPLC and UV-Spectroscopy | Request PDF. ResearchGate. Available from: [\[Link\]](#)
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Available from: [\[Link\]](#)
- Lenvatinib Impurities - SynZeal. Available from: [\[Link\]](#)

- Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics. Available from: [\[Link\]](#)
- RP-HPLC Method Development and Validation for Estimation of Lenvatinib In Bulk and Pharmaceutical Dosage Form | Semantic Scholar. (2019). Available from: [\[Link\]](#)
- Preparation methods of lenvatinib mesylate drug impurities - Eureka | Patsnap. Available from: [\[Link\]](#)
- Validation of Analytical Procedure Q2(R2) - ICH. (2022). Available from: [\[Link\]](#)
- Result from stress degradation study of Lenvatinib. ResearchGate. Available from: [\[Link\]](#)
- A novel validated RP-HPLC-DAD method for the estimation of Lenvatinib Mesylate in bulk and pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research, 7(9):872-881. (2015). Available from: [\[Link\]](#)
- Lenvima, INN-lenvatinib - European Medicines Agency (EMA). Available from: [\[Link\]](#)
- Lenvatinib | C21H19CIN4O4 | CID 9823820 - PubChem. NIH. Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. ema.europa.eu [ema.europa.eu]
2. Lenvatinib | C21H19CIN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. Lenvatinib Impurity 8 | 417721-36-9 | SynZeal [synzeal.com]
4. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents [patents.google.com]
5. researchgate.net [researchgate.net]

- 6. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 7. jocpr.com [jocpr.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- To cite this document: BenchChem. [HPLC method for Lenvatinib impurity 8 analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1436085#hplc-method-for-lenvatinib-impurity-8-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com